4-Cyano-N-(m-tolyl)piperidine-1-carboxamide
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Overview
Description
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyano group (–CN) and a carboxamide group (–CONH2) attached to a piperidine ring, which is further substituted with a m-tolyl group (a methyl-substituted phenyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and carboxamide groups. One common method involves the reaction of piperidine with m-tolyl isocyanate in the presence of a suitable catalyst to form the desired carboxamide. The cyano group can be introduced through a subsequent reaction with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-(p-tolyl)piperidine-1-carboxamide: Similar structure but with a p-tolyl group instead of m-tolyl.
4-Cyano-N-(o-tolyl)piperidine-1-carboxamide: Similar structure but with an o-tolyl group instead of m-tolyl.
4-Cyano-N-phenylpiperidine-1-carboxamide: Lacks the methyl substitution on the phenyl ring.
Uniqueness
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of both cyano and carboxamide groups also provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
4-cyano-N-(3-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-3-2-4-13(9-11)16-14(18)17-7-5-12(10-15)6-8-17/h2-4,9,12H,5-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWHUGXERKEZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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